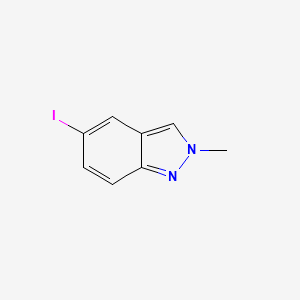

5-iodo-2-methyl-2H-indazole

Descripción general

Descripción

5-Iodo-2-methyl-2H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring system. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and synthetic versatility.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts such as palladium or copper to facilitate the halogenation of indazole derivatives. The reaction typically involves the iodination of 2-methyl-2H-indazole using iodine sources in the presence of a transition metal catalyst.

Reductive Cyclization Reactions: Another approach is the reductive cyclization of appropriately substituted azides or nitro compounds to form the indazole core. This method often employs reducing agents such as hydrogen gas or hydride donors.

Consecutive Formation of C–N and N–N Bonds: This method involves the formation of indazoles via consecutive bond formation without the need for a catalyst or solvent. It typically starts with 2-azidobenzaldehydes and amines.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that are optimized for efficiency and yield. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxoindazoles.

Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.

Substitution: The iodine atom in this compound is highly reactive and can be substituted with other nucleophiles, leading to a wide range of substituted indazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Oxoindazoles, hydroxylated indazoles.

Reduction Products: Reduced indazoles, such as 5-alkyl-2-methyl-2H-indazole.

Substitution Products: Various substituted indazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Iodo-2-methyl-2H-indazole serves as a versatile building block for the synthesis of novel drug candidates. Its structural features allow for modifications that enhance therapeutic efficacy. Notably, indazole derivatives have been investigated for their potential as anti-cancer agents, particularly through their action as kinase inhibitors. For example:

- Kinase Inhibition : Indazole derivatives have shown significant activity against various kinases involved in cancer progression. Compounds derived from indazole scaffolds are being developed to target fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis. Some derivatives have demonstrated IC50 values in the low nanomolar range against FGFR1-4 .

- Anti-Cancer Activity : Research indicates that certain indazole derivatives exhibit potent anti-proliferative effects against cancer cell lines. For instance, a study highlighted the effectiveness of a specific indazole derivative in inducing apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Biological Studies

The compound is utilized extensively in biological assays to elucidate its effects on cellular pathways:

- Protein-Ligand Interactions : this compound can be employed as a probe to study protein-ligand interactions. By labeling it with radioactive iodine, researchers can track its binding to target proteins, providing insights into the molecular mechanisms underlying various biological processes .

- Therapeutic Development : The compound's ability to inhibit specific enzymes and receptors has led to its exploration in developing therapies for diseases such as cancer and neurodegenerative disorders. Its structural modifications can enhance selectivity and potency against targeted proteins, making it a valuable candidate in drug development pipelines .

Material Science

Beyond medicinal applications, this compound is also explored for its potential in material science:

- Novel Materials Development : The unique electronic and optical properties of indazole derivatives make them suitable for developing advanced materials. These materials can be utilized in various applications, including organic electronics and photonic devices .

Table 1: Summary of Key Research Findings on this compound

Mecanismo De Acción

The mechanism by which 5-iodo-2-methyl-2H-indazole exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivative being studied.

Comparación Con Compuestos Similares

5-Iodo-2-methyl-2H-indazole is compared with other similar indazole derivatives, such as 5-bromo-2-methyl-2H-indazole and 5-chloro-2-methyl-2H-indazole. While these compounds share structural similarities, the presence of different halogens can lead to variations in reactivity, biological activity, and synthetic applications. The uniqueness of this compound lies in its higher reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.

Actividad Biológica

5-Iodo-2-methyl-2H-indazole is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of anti-cancer and anti-parasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), specific case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring. The molecular formula is with a molecular weight of approximately 232.06 g/mol. Its unique structural features contribute to its biological efficacy.

Anti-Cancer Activity

Recent studies have demonstrated that indazole derivatives, including this compound, exhibit significant anti-cancer properties. The compound has been evaluated against various cancer cell lines, showing moderate to potent inhibitory effects.

Case Study: Antiproliferative Effects

In a study evaluating a series of indazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The most potent derivative in the series exhibited an IC50 value of approximately 0.88 mM against A549 lung cancer cells, indicating its potential as an anti-cancer agent .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | A549 | 0.88 |

| Other derivatives | Various | Varies |

Antiprotozoal Activity

This compound has also been studied for its antiprotozoal properties, particularly against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship analysis revealed that modifications to the indazole scaffold significantly influenced biological activity.

Efficacy Against Protozoa

In vitro assays indicated that this compound derivatives exhibited superior potency compared to traditional treatments like metronidazole. For instance, some derivatives showed IC50 values lower than those reported for metronidazole, highlighting their potential as effective alternatives .

Table 2: Antiprotozoal Activity of Indazole Derivatives

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | <0.740 |

| Other derivatives | G. intestinalis | Varies |

| Metronidazole | T. vaginalis | Reference |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential, which are indicative of apoptosis induction in cancer cells .

- Inhibition of Key Enzymes : The compound may also inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its anti-cancer effects .

- Antimicrobial Action : Its structural features allow it to interact with protozoan targets effectively, leading to growth inhibition and cell death .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes facile nucleophilic substitution under transition metal catalysis. This reactivity is leveraged in cross-coupling reactions to construct C–C bonds.

Example: Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields 5-aryl-2-methyl-2H-indazole derivatives12.

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78–92 | 5-(4-Methoxyphenyl)-2-methyl |

Transition Metal-Mediated Functionalization

The iodine atom participates in Ullmann-type couplings and Buchwald-Hartwig aminations, enabling C–N bond formation.

Buchwald-Hartwig Amination

Reaction with primary amines (e.g., benzylamine) using Pd₂(dba)₃ and Xantphos produces 5-amino-substituted indazoles2.

| Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Benzylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65 |

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution at the 4- and 7-positions due to electron-donating effects of the methyl group.

Nitration

Treatment with HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4-position1.

| Nitrating Agent | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Iodo-4-nitro-2-methyl | 83 |

Reductive Deiodination

Catalytic hydrogenation (H₂, Pd/C) removes the iodine atom, yielding 2-methyl-2H-indazole as a key intermediate3.

| Conditions | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|

| 10% Pd/C, H₂, EtOH | 1 | 91 |

Heterocycle Functionalization

The indazole nitrogen participates in alkylation and acylation reactions.

N1-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH selectively alkylates the N1 position1.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | NaH | DMF | 1,2-Dimethyl-5-iodo-2H-indazole | 76 |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with diazo compounds to form pyrazole-fused indazoles2.

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl diazoacetate | Cu(OTf)₂, CH₂Cl₂ | Pyrazolo[1,5-a]indazole derivative | 68 |

Halogen Exchange

Iodine can be replaced by other halogens via Finkelstein-like reactions.

Iodine → Bromine Exchange

Treatment with CuBr₂ in DMF substitutes iodine with bromine3.

| Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| CuBr₂ | 120°C | 85 |

Key Mechanistic Insights

-

Iodine as a Directing Group : The iodine atom enhances electrophilic substitution at the 4-position through resonance effects1.

-

Steric Effects : The 2-methyl group influences regioselectivity in alkylation and cycloaddition reactions2.

Footnotes

Propiedades

IUPAC Name |

5-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGETDPEXQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654038 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-94-9 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.